{[(2-Aminophenyl)carbonyl]amino}acetate
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Overview
Description
{[(2-Aminophenyl)carbonyl]amino}acetate is an organic compound that features both an amino group and a carbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Aminophenyl)carbonyl]amino}acetate typically involves the reaction of 2-aminobenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(2-Aminophenyl)carbonyl]amino}acetate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(2-Aminophenyl)carbonyl]amino}acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and carbonyl groups.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of {[(2-Aminophenyl)carbonyl]amino}acetate involves its interaction with biological molecules through its amino and carbonyl groups. These interactions can lead to the formation of covalent bonds with proteins and enzymes, altering their function. The specific molecular targets and pathways depend on the derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Shares the amino group but lacks the ester functionality.
Glycine: A simple amino acid that can form similar derivatives.
N-Acetylglycine: Similar structure but with an acetyl group instead of a phenyl group.
Uniqueness
{[(2-Aminophenyl)carbonyl]amino}acetate is unique due to the combination of its amino and carbonyl groups attached to a phenyl ring, providing a versatile scaffold for chemical modifications and diverse applications .
Properties
IUPAC Name |
2-[(2-aminobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPNMKDESPGBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2O3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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